molecular formula C28H22BrClN2O3 B11567190 4-[(4-Bromophenyl)methoxy]-N'-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide

4-[(4-Bromophenyl)methoxy]-N'-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11567190
M. Wt: 549.8 g/mol
InChI Key: QJHIPUMSEKOKEU-KBVAKVRCSA-N
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Description

4-[(4-Bromophenyl)methoxy]-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromophenyl)methoxy]-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromophenyl)methoxy]-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[(4-Bromophenyl)methoxy]-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(4-Bromophenyl)methoxy]-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . Molecular docking studies have shown that this compound can bind to the active sites of target proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Bromophenyl)methoxy]-N’-[(E)-{2-[(2-chlorophenyl)methoxy]phenyl}methylidene]benzohydrazide is unique due to its complex structure, which allows for multiple points of interaction with biological targets. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C28H22BrClN2O3

Molecular Weight

549.8 g/mol

IUPAC Name

4-[(4-bromophenyl)methoxy]-N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C28H22BrClN2O3/c29-24-13-9-20(10-14-24)18-34-25-15-11-21(12-16-25)28(33)32-31-17-22-5-2-4-8-27(22)35-19-23-6-1-3-7-26(23)30/h1-17H,18-19H2,(H,32,33)/b31-17+

InChI Key

QJHIPUMSEKOKEU-KBVAKVRCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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